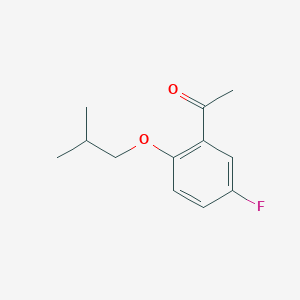

1-(5-Fluoro-2-isobutoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCTYAHCXZPGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Fluoro 2 Isobutoxyphenyl Ethanone and Analogous Structures

Strategic Approaches to Aryl Halide and Phenol Precursors

The cornerstone of synthesizing 1-(5-fluoro-2-isobutoxyphenyl)ethanone is the preparation of a key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4-fluorophenol. guidechem.com This precursor contains the essential fluorine atom and the acetyl group correctly positioned on the phenyl ring, with a hydroxyl group ready for etherification.

The synthesis of the fluorinated phenolic precursor often begins with readily available aromatic compounds. One common starting material is p-fluorophenol. guidechem.com The challenge lies in introducing the acetyl group regioselectively at the ortho position to the existing hydroxyl group.

Another versatile approach utilizes p-aminophenol as the starting material. This method involves a sequence of reactions, including a double esterification of the amino and hydroxyl groups, followed by a Fries rearrangement. The amino group is then converted into a fluorine substituent via a diazotization reaction, yielding the desired 5-fluoro-2-hydroxyphenyl ethanone (B97240) structure. guidechem.comgoogle.comchemicalbook.com

A primary method for constructing the 1-(5-fluoro-2-hydroxyphenyl)ethanone scaffold is the Fries rearrangement of 4-fluorophenyl acetate (B1210297). guidechem.comchemicalbook.com In this reaction, 4-fluorophenol (B42351) is first acylated with an agent like acetyl chloride to form the acetate ester. chemicalbook.com This ester is then treated with a Lewis acid, such as anhydrous aluminum trichloride (B1173362), typically without a solvent at elevated temperatures (115-150°C), which catalyzes the migration of the acetyl group from the oxygen atom to the carbon atom at the ortho position of the aromatic ring, yielding the product with high efficiency (88-89%). chemicalbook.comchemicalbook.com

An alternative multi-step synthesis starting from p-aminophenol includes the following sequence:

Double Esterification: p-aminophenol is reacted with acetic anhydride (B1165640) in a solvent like benzene (B151609) to acetylate both the amino and hydroxyl groups, forming 4-acetamidophenyl acetate. guidechem.comgoogle.com

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement using aluminum trichloride and sodium chloride to produce 2-acetyl-4-acetamidophenol. guidechem.comgoogle.com

Hydrolysis: The acetamido group is hydrolyzed under acidic conditions to yield 2-acetyl-4-aminophenol. guidechem.com

Fluorination: The final step involves a fluorine diazotization reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluorine to give the final product, 1-(5-fluoro-2-hydroxyphenyl)ethanone. guidechem.comgoogle.com

Introduction of the Isobutoxy Moiety

Once the 1-(5-fluoro-2-hydroxyphenyl)ethanone intermediate is obtained, the next critical step is the introduction of the isobutoxy group. This is typically achieved through etherification of the phenolic hydroxyl group.

The Williamson ether synthesis is the most prevalent and straightforward method for this transformation. wikipedia.orgchemistrytalk.orgbyjus.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orglibretexts.org The mechanism involves two main steps:

Deprotonation: The phenolic hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone is deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: This phenoxide ion then attacks an electrophilic alkylating agent, such as an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride), displacing the halide and forming the ether linkage. wikipedia.orgbyjus.com

The success of the Williamson ether synthesis relies on using a primary alkyl halide, like isobutyl bromide, to minimize competing elimination (E2) reactions that can occur with secondary or tertiary halides. wikipedia.orgchemistrytalk.org

The alkylation of the 1-(5-fluoro-2-hydroxyphenyl)ethanone intermediate requires careful selection of reaction conditions to ensure high yields. The choice of base and solvent is crucial. Strong bases are needed to sufficiently deprotonate the phenol. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are often used as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion reactive. chemistrytalk.orglibretexts.org

| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Isobutyl bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Heated, e.g., 80-100°C |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Isobutyl chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Isobutyl tosylate | Sodium Hydroxide (NaOH) | Acetonitrile (CH₃CN) | Heated, e.g., Reflux |

Construction of the Ethanone Side Chain

An alternative synthetic route involves introducing the ethanone (acetyl) side chain onto a pre-existing 4-fluoro-1-isobutoxybenzene ring. This approach utilizes the Friedel-Crafts acylation reaction. masterorganicchemistry.com This electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring. masterorganicchemistry.com

The reaction proceeds by first preparing 4-fluoro-1-isobutoxybenzene, which can be synthesized from 4-fluorophenol and an isobutyl halide via the Williamson ether synthesis. Subsequently, this substrate is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism involves the formation of a resonance-stabilized acylium ion (CH₃CO⁺) from the reaction between the acylating agent and the Lewis acid. masterorganicchemistry.com This highly electrophilic ion is then attacked by the electron-rich aromatic ring of 4-fluoro-1-isobutoxybenzene. The existing isobutoxy group is an activating, ortho-, para-directing group. Since the para position is blocked by the fluorine atom, the acylation is directed to the ortho position, yielding the desired this compound. A key advantage of the Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.org Furthermore, the product, an aryl ketone, is deactivated towards further acylation, preventing poly-acylation. libretexts.org

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| 4-Fluoro-1-isobutoxybenzene | Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂) | This compound |

| 4-Fluoro-1-isobutoxybenzene | Acetic Anhydride ((CH₃CO)₂O) | Aluminum Chloride (AlCl₃) | Nitrobenzene (C₆H₅NO₂) | This compound |

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including this compound. sigmaaldrich.commasterorganicchemistry.com This reaction involves the electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. studymind.co.uk The typical reactants are an acyl halide (like acetyl chloride) or an acid anhydride, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org

The general mechanism begins with the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl halide and the Lewis acid catalyst. sigmaaldrich.comkhanacademy.org This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be a significant issue in Friedel-Crafts alkylation reactions. masterorganicchemistry.comlibretexts.org The aromatic ring then attacks the acylium ion, forming a new carbon-carbon bond. A final deprotonation step restores the aromaticity of the ring, yielding the desired aryl ketone. masterorganicchemistry.com

For the synthesis of this compound, the starting material would be 1-fluoro-4-isobutoxybenzene. The isobutoxy group (-OCH₂CH(CH₃)₂) and the fluoro group (-F) are ortho-, para-directing groups. Since the para position to the fluoro group is occupied by the isobutoxy group, the acylation is directed to the ortho position relative to the isobutoxy group.

Table 1: Key Aspects of Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Feature | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | studymind.co.uk |

| Electrophile | Resonance-stabilized acylium ion | sigmaaldrich.com |

| Common Reagents | Acyl chlorides, Acid anhydrides | masterorganicchemistry.com |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) | masterorganicchemistry.com |

| Key Advantage | No carbocation rearrangement | libretexts.org |

| Limitation | Fails with strongly deactivated aromatic rings | libretexts.org |

Alternative Carbon-Carbon Bond Forming Reactions

Beyond the classic Friedel-Crafts acylation, other synthetic routes are employed for the preparation of analogous structures, particularly hydroxy-substituted acetophenones which can be precursors to alkoxy-substituted compounds like this compound.

One prominent alternative is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. guidechem.comchemicalbook.com For instance, 4-fluorophenyl acetate can undergo an intramolecular Fries rearrangement to yield 1-(5-fluoro-2-hydroxyphenyl)ethanone. chemicalbook.comchemicalbook.com This hydroxy ketone can then be alkylated (e.g., with isobutyl bromide) to form the final product, this compound. The reaction is typically carried out at elevated temperatures, often without a solvent. chemicalbook.com

Another synthetic pathway involves starting from different precursors. For example, a multi-step synthesis has been described starting from 2-amino-5-fluorobenzoic acid to produce 1-(5-fluoro-2-iodophenyl)ethanone. google.com This process involves diazotization followed by iodination and subsequent steps to introduce the acetyl group. While more complex, such methods offer versatility in introducing a variety of functional groups.

Optimization and Development of Synthetic Routes

The efficiency and viability of synthesizing this compound and its analogs are highly dependent on the optimization of reaction parameters. Key areas of investigation include the catalyst system and the selection of solvents.

Investigation of Catalyst Systems and Reaction Conditions

The choice of catalyst is critical in Friedel-Crafts reactions and other synthetic alternatives. While aluminum chloride is a traditional and effective Lewis acid catalyst, research has explored other systems to improve yields, reduce environmental impact, or handle sensitive substrates.

For acetophenone (B1666503) synthesis in general, various catalytic systems have been investigated. These range from other Lewis acids like iron(III) chloride (FeCl₃) to solid acid catalysts, which can simplify product purification and catalyst recycling. researchgate.net In some industrial processes for acetophenone production, such as the oxidation of ethylbenzene (B125841), catalysts based on cobalt and manganese have been utilized. google.comnih.gov For instance, a homogeneous liquid-phase Mn(OAc)₂-CoBr₂ system has been developed for the oxidation of ethylbenzene to acetophenone. nih.gov Palladium-equipped porous organic polymers have also been explored for the catalytic hydrodeoxygenation of acetophenone, indicating the diverse range of catalysts used in reactions involving acetophenones. dtu.dk

Optimization of reaction conditions such as temperature and reaction time is also crucial. For example, the Fries rearrangement of 4-fluorophenyl acetate is typically conducted at temperatures between 115°C and 150°C to achieve high yields of 88–89%. chemicalbook.comchemicalbook.com

Table 2: Examples of Catalyst Systems in Acetophenone Synthesis

| Reaction Type | Catalyst System | Application | Reference |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | General synthesis of aryl ketones | masterorganicchemistry.com |

| Fries Rearrangement | Aluminum Chloride | Synthesis of hydroxy aryl ketones | chemicalbook.com |

| Ethylbenzene Oxidation | Mn(OAc)₂-CoBr₂ | Industrial production of acetophenone | nih.gov |

| Ethylbenzene Oxidation | Cobalt Stearate | Liquid or gas phase oxidation | google.com |

| C-H Functionalization | Ruthenium-catalyzed | Ketone-directed ortho-arylation | researchgate.net |

Solvent Selection and Reaction Yield Enhancement

The solvent can play a significant role in the outcome of synthetic reactions, particularly in Friedel-Crafts acylations. The choice of solvent can influence the solubility of reactants and intermediates, the activity of the catalyst, and even the regioselectivity of the reaction.

In Friedel-Crafts reactions, solvents can range from non-polar options like carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂) to more polar solvents like nitrobenzene. stackexchange.com The polarity of the solvent can affect the product distribution. For example, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents can lead to the thermodynamic product (2-acetylnaphthalene). stackexchange.com This is because the intermediate complex with the Lewis acid may be insoluble in non-polar solvents, preventing equilibration to the more stable product. stackexchange.com

For many laboratory and industrial preparations, solvent-free conditions are increasingly preferred to reduce environmental impact and simplify workup procedures. researchgate.net The synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone via the Fries rearrangement is often performed without a solvent, which can lead to high yields. chemicalbook.comchemicalbook.com When solvents are used, the reaction workup often involves extraction with a suitable solvent like ethyl acetate after quenching the reaction with water. chemicalbook.com The careful selection of a solvent system is thus a key factor in enhancing reaction yield and achieving a more sustainable chemical process.

Spectroscopic and Structural Analysis of this compound Unavailable

Following a comprehensive search for empirical data, the specific spectroscopic information required for a detailed analysis of this compound could not be located in publicly available scientific literature and databases. Essential data, including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra, as well as two-dimensional NMR (COSY, HSQC, HMBC) correlations and High-Resolution Mass Spectrometry (HRMS) data, are not sufficiently available to construct a scientifically rigorous article as per the requested outline.

The structural elucidation and detailed characterization of a chemical compound rely heavily on the interpretation of this primary spectral data. Without access to these experimental results for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 1-(5-Fluoro-2-isobutoxyphenyl)ethanone. nih.gov Each functional group within the molecule vibrates at a characteristic frequency, and these vibrations are observed as bands in the IR or Raman spectrum. scielo.org.za

The key functional groups in this molecule are the ketone (C=O), the ether (C-O-C), the aromatic ring (C=C), and the carbon-fluorine bond (C-F), as well as various C-H bonds in the aliphatic and aromatic regions. chemicalbook.comchemicalbook.com The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the region of 1680-1660 cm⁻¹, characteristic of an aryl ketone. The ether linkage gives rise to C-O-C stretching vibrations, usually appearing as prominent bands in the fingerprint region of the IR spectrum. The asymmetric stretch is typically stronger and found at higher wavenumbers than the symmetric stretch. nist.gov

Aromatic C=C stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region. The C-F bond, being strong and polar, exhibits a characteristic stretching vibration that typically appears as a strong band in the 1250-1020 cm⁻¹ range. Aliphatic C-H stretching from the isobutoxy and acetyl methyl groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. mdpi.com

Table 2: Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂-, -CH | 2980-2850 |

| C=O Stretch | Ketone | 1680-1660 |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 |

| C-H Bend (Aliphatic) | -CH₃, -CH₂- | 1470-1365 |

| C-O-C Asymmetric Stretch | Ether | 1260-1200 |

| C-F Stretch | Fluoroaromatic | 1250-1020 |

Vibrational analysis can offer insights into the conformational preferences of this compound. The molecule possesses rotational freedom around several single bonds, primarily the C(aryl)–C(carbonyl) bond and the C(aryl)–O(ether) bond, leading to different possible spatial arrangements (conformers). These conformers may have distinct vibrational spectra. nih.gov

The orientation of the acetyl group relative to the phenyl ring can be influenced by the bulky isobutoxy group at the ortho position. Steric hindrance may force the acetyl group out of the plane of the aromatic ring. Such conformational changes can affect the conjugation between the carbonyl group and the ring, leading to shifts in the C=O stretching frequency. rsc.org Similarly, different rotational isomers (rotamers) of the isobutoxy group would result in subtle variations in the C-H bending and C-O stretching regions of the vibrational spectrum. By analyzing the spectra, potentially at different temperatures or in different solvents, and often with the aid of computational modeling, it is possible to deduce the most stable conformer present. raco.cat For instance, the presence of a single, sharp C=O band might suggest a single dominant conformation, whereas a broadened or split band could indicate the presence of multiple conformers in equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this molecule—the substituted benzene (B151609) ring and the carbonyl group—are responsible for its UV absorption profile. nih.gov

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-intensity, arise from the conjugated π-electron system of the aromatic ring and the carbonyl group. The presence of substituents on the benzene ring (fluoro, isobutoxy, and acetyl groups) influences the energy of these transitions. The electron-donating isobutoxy group and the electron-withdrawing acetyl group, in particular, can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

The n → π* transition involves the promotion of a non-bonding electron from an oxygen atom (in either the carbonyl or ether group) to an antibonding π* orbital. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring / Acetyl Group | 240-280 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. Calculations for compounds analogous to 1-(5-Fluoro-2-isobutoxyphenyl)ethanone are typically performed using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to ensure a high degree of accuracy. nih.govespublisher.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For aromatic ketones and fluorinated compounds, DFT calculations are instrumental in predicting these values. Studies on similar structures show that the presence of electronegative fluorine atoms and electron-donating alkoxy groups can significantly influence the energies of these orbitals. nih.govespublisher.com A molecule with a small HOMO-LUMO gap is considered "soft," whereas a molecule with a large gap is considered "hard." mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Parameters Calculated via DFT

| Parameter | Description | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | Chemical reactivity and stability mdpi.com |

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) with considerable accuracy. researchgate.netmdpi.com Similarly, by computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be determined. researchgate.net

Theoretical calculations on related acetophenone (B1666503) derivatives have shown excellent correlation with experimental data, helping to assign specific peaks to vibrational modes or chemical environments. researchgate.netresearchgate.net For this compound, key predicted IR frequencies would include the C=O stretching of the ketone group, C-F stretching, and various aromatic C-H and C-C vibrations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. Positive potentials are generally located around the hydrogen atoms. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reactants. researchgate.net

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. mdpi.comru.nl The NLO response of a molecule is quantified by its first-order hyperpolarizability (β). DFT calculations can reliably predict this property. researchgate.net

For a molecule to have a significant NLO response, it often requires a substantial difference between its ground-state and excited-state dipole moments. Compounds with electron-donating groups and electron-withdrawing groups linked by a π-system often show enhanced NLO activity. researchgate.net The isobutoxy group (donor) and the acetyl group (acceptor) in this compound could potentially lead to a moderate NLO response. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for benchmarking. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into the static properties of a single molecule, molecular modeling and dynamics simulations explore its conformational flexibility and behavior over time.

The presence of rotatable single bonds, such as the C-O bond of the isobutoxy group and the C-C bond of the acetyl group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov

Studies on analogous 2'-fluoro-substituted acetophenones have revealed a strong preference for the s-trans conformer, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This preference is driven by the minimization of repulsive forces between the electronegative oxygen and fluorine atoms. nih.gov The stability of different conformers is evaluated by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. nih.govresearchgate.net The resulting energy landscape reveals the global minimum energy conformer as well as other local minima and the energy barriers between them.

Molecular Docking Studies for Ligand-Target Binding Prediction

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of this computational technique allow for predictions of its potential binding affinity and mode of interaction with various protein targets. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation of the ligand when bound to the receptor's active site. The insights gained from docking studies on structurally related compounds can provide a basis for understanding the potential therapeutic applications of this compound.

For instance, fluorinated acetophenone derivatives have been investigated as inhibitors of various enzymes. The presence of the fluoro-substituted phenyl ring in this compound suggests its potential to interact with a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases. The fluorine atom can form favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of these proteins, thereby enhancing binding affinity.

A hypothetical molecular docking scenario could involve placing this compound into the active site of a protein like c-Kit tyrosine kinase, a known target for cancer therapy. researchgate.netbenthamdirect.comnih.gov In such a model, the following interactions might be predicted:

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| Fluoro group | Halogen bond, Hydrogen bond | Lysine, Aspartate |

| Carbonyl group (ethanone) | Hydrogen bond | Asparagine, Serine |

| Phenyl ring | π-π stacking, Hydrophobic interaction | Phenylalanine, Tyrosine, Tryptophan |

| Isobutoxy group | Hydrophobic interaction | Leucine, Isoleucine, Valine |

It is important to emphasize that these are predicted interactions based on the known behavior of the compound's constituent functional groups. Experimental validation through in vitro assays would be necessary to confirm these computational hypotheses.

Investigation of Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound are governed by a variety of intermolecular and intramolecular forces. Understanding these interactions is fundamental to predicting its solubility, melting point, boiling point, and how it interacts with other molecules, including biological receptors.

Intermolecular Interactions:

The primary intermolecular forces present in this compound are:

Dipole-Dipole Interactions: The carbonyl group (C=O) in the ethanone (B97240) moiety is highly polarized, with the oxygen atom being more electronegative than the carbon atom. quora.comncert.nic.in This creates a permanent dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules. quora.com

Hydrogen Bonding (as an acceptor): While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group and the ether oxygen of the isobutoxy group can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like water or with hydrogen bond donor groups in a protein's active site. youtube.com

Aromatic Interactions: The fluorinated phenyl ring can participate in π-π stacking interactions with other aromatic rings. The presence of fluorine, an electron-withdrawing group, can influence the nature of these interactions, potentially leading to favorable phenyl-perfluorophenyl type interactions. nih.govpolimi.itacs.orgrsc.org

Intramolecular Interactions:

Within a single molecule of this compound, specific intramolecular interactions can influence its conformation:

Through-Space Interactions: Studies on 2'-fluoro-substituted acetophenone derivatives have revealed the possibility of through-space spin-spin couplings between the fluorine atom and nearby protons. nih.gov This suggests that the fluorine atom can be in close proximity to the ethanone side chain, potentially influencing its reactivity and conformational preference. nih.gov

The interplay of these various intermolecular and intramolecular forces dictates the macroscopic properties and biological activity of this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to model these interactions and predict the most stable conformations of the molecule. rsc.org

Structure Activity Relationship Sar Studies of 1 5 Fluoro 2 Isobutoxyphenyl Ethanone Derivatives

Rational Design and Synthesis of Analogues for SAR Profiling

The rational design of analogues of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is centered on systematically modifying its core structure to probe interactions with biological targets. The design strategy typically involves three key areas of modification: the fluoro-substituted phenyl ring, the isobutoxy side chain, and the ethanone (B97240) moiety. The primary goal is to synthesize a focused library of compounds to explore the impact of these changes on potency, selectivity, and pharmacokinetic properties.

The synthesis of these analogues generally commences from the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone. This intermediate is commonly prepared via a Fries rearrangement of 4-fluorophenyl acetate (B1210297). Subsequent O-alkylation of 1-(5-fluoro-2-hydroxyphenyl)ethanone with various alkyl halides, including isobutyl bromide and its analogues, under basic conditions yields the desired 2-alkoxyacetophenone derivatives. To explore the SAR of the ethanone moiety, modifications can be introduced by reacting the precursor with different organometallic reagents or by functional group transformations of the acetyl group.

For SAR profiling, a variety of analogues are synthesized. These include:

Positional isomers of the fluoro group: Moving the fluorine atom to other positions on the phenyl ring (e.g., 3-fluoro, 4-fluoro) helps to understand the electronic and steric requirements for activity.

Analogues with different alkoxy chains: Varying the length, branching, and cyclization of the isobutoxy group provides insight into the nature of the binding pocket.

Derivatives with modified ketone moieties: Replacing the acetyl group with other acyl groups or reducing it to an alcohol allows for the evaluation of the importance of the carbonyl group for receptor interaction.

Influence of Fluoro-Substitution Position and Nature on Receptor/Enzyme Interactions

The position and nature of the fluorine substituent on the phenyl ring can significantly influence the biological activity of this compound derivatives. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can alter the acidity of nearby protons and the electron density of the aromatic ring. This, in turn, can affect the compound's binding affinity to its biological target. ufrj.br

Electronic Effects: The electron-withdrawing nature of fluorine can modulate the pKa of the molecule and influence hydrogen bonding capabilities. For instance, it can affect the hydrogen bond accepting capacity of the ether oxygen. The specific placement of the fluorine atom dictates the extent of these electronic perturbations at different points in the molecule.

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. Aromatic hydroxylation is a common metabolic pathway, and the presence of a fluorine atom can prevent this, thereby increasing the compound's metabolic stability and in vivo half-life.

Conformational Effects: Fluorine substitution can induce specific conformational preferences in the molecule. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they exclusively adopt an s-trans conformation, where the fluorine and the carbonyl oxygen are oriented away from each other to minimize electrostatic repulsion. nih.gov This conformational rigidity can be advantageous for binding to a specific receptor conformation.

Systematic replacement of the fluorine atom to other positions on the phenyl ring is a key strategy in SAR studies to map the electronic and steric requirements of the binding site.

Role of the Isobutoxy Side Chain in Molecular Recognition and Potency

The isobutoxy side chain at the 2-position of the phenyl ring plays a critical role in the molecular recognition and potency of this class of compounds. This lipophilic group is expected to interact with hydrophobic pockets within the binding site of a target receptor or enzyme. The size, shape, and flexibility of this side chain are crucial determinants of binding affinity.

SAR studies on related 2-alkoxy-substituted aromatic compounds have demonstrated that the nature of the alkoxy group can significantly impact biological activity. Key considerations for the isobutoxy side chain include:

Chain Length and Branching: The isobutyl group, with its characteristic branching, presents a specific steric profile. Altering the chain length (e.g., replacing isobutoxy with ethoxy, propoxy, or pentoxy groups) or the degree of branching (e.g., sec-butoxy or tert-butoxy) can help to define the dimensions of the hydrophobic binding pocket. A study on 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication indicated that the alkoxy group tolerates some structural diversity, suggesting that modifications in this region can be explored to fine-tune activity. mdpi.comprismbiolab.com

Bioisosteric Replacements: The isobutoxy group can be replaced with various bioisosteres to probe for other types of interactions or to improve physicochemical properties. ufrj.brcambridgemedchemconsulting.comnih.govethz.ch Examples of bioisosteric replacements for an isobutyl group could include cyclopropylmethyl, cyclopentyl, or a tetrahydrofuranyl ring. These replacements can offer different conformational constraints and potential for additional interactions.

The following table illustrates potential modifications to the isobutoxy side chain and their intended purpose in SAR studies:

| Modification | Rationale |

| Varying Chain Length | |

| Ethoxy, Propoxy | To assess the impact of shorter, less bulky groups. |

| Pentoxy, Hexoxy | To explore the presence of a larger hydrophobic pocket. |

| Varying Branching | |

| n-Butoxy | To compare with a linear isomer and assess the importance of branching. |

| sec-Butoxy, tert-Butoxy | To introduce greater steric bulk near the phenyl ring. |

| Cyclic Analogues | |

| Cyclopropylmethoxy | To introduce rigidity and a different spatial orientation. |

| Cyclopentoxy | To explore a cyclic hydrophobic substituent. |

Stereochemical Considerations in SAR and Ligand Efficiency

While this compound itself is an achiral molecule, the introduction of stereocenters through modification of its structure can have profound effects on its biological activity and ligand efficiency. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, is a well-established principle in medicinal chemistry.

Stereocenters can be introduced into the molecule in several ways:

Modification of the Isobutoxy Chain: Introducing a chiral center in the alkoxy side chain, for example, by using (R)- or (S)-2-methylbutoxy groups, would result in a pair of enantiomers. These enantiomers could exhibit different binding affinities and potencies due to the specific three-dimensional arrangement of the side chain within the binding pocket.

Modification of the Ethanone Moiety: Reactions at the alpha-carbon of the ketone or reduction of the ketone to a secondary alcohol can create a chiral center. The resulting enantiomers would present the hydroxyl group or other substituents in different spatial orientations, which could lead to differential interactions with the target.

The synthesis of single enantiomers, or the separation of a racemic mixture, is crucial for evaluating the stereochemical requirements of the biological target. Enantioselective synthesis can be achieved using chiral catalysts or starting from chiral precursors. mdpi.com The determination of the absolute configuration of the active enantiomer provides valuable information for building a pharmacophore model.

Ligand efficiency (LE) is a metric used to evaluate the binding energy per atom of a ligand. When considering stereoisomers, it is often observed that one enantiomer has a significantly higher LE than the other, indicating a more optimal fit with the target. Therefore, the development of chiral analogues and the determination of their stereospecific activity are critical steps in optimizing the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For the derivatives of this compound, QSAR models can be developed to predict the activity of new analogues and to gain a deeper understanding of the physicochemical properties that govern their potency.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Generation: A series of analogues with diverse structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the fluoro-substitution.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which are affected by the isobutoxy side chain.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development).

For this compound derivatives, a QSAR model could reveal the relative importance of electronic effects from the fluorine atom versus the steric and hydrophobic contributions of the isobutoxy chain. Such models can guide the design of new analogues with potentially improved activity by suggesting optimal ranges for key descriptors.

The following table lists some of the descriptors that would be relevant for a QSAR study of these compounds:

| Descriptor Class | Example Descriptors | Relevance to this compound SAR |

| Electronic | Hammett constants, Partial charges, Dipole moment | Quantify the effect of the fluoro substituent on the electronic properties of the phenyl ring. |

| Steric | Molar refractivity, Molecular volume, Shape indices | Describe the size and shape of the isobutoxy side chain and its fit within the binding pocket. |

| Hydrophobic | LogP, ClogP | Model the lipophilicity of the molecule, which is influenced by both the fluoro and isobutoxy groups. |

| Topological | Connectivity indices, Wiener index | Characterize the overall molecular structure and branching. |

Mechanistic Investigations of Biological Interactions in Vitro Studies

Enzyme Inhibition and Activation Assays

No specific IC50 or EC50 values for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone against any enzyme target have been reported in the reviewed literature. The potency of this compound as an enzyme inhibitor or activator is currently uncharacterized.

Detailed analyses of the substrate and inhibitor binding modes of this compound are not available. Understanding how this molecule might interact with the active or allosteric sites of enzymes would require dedicated crystallographic or computational modeling studies, which have not been published.

While derivatives of acetophenone (B1666503) have been investigated as inhibitors of enzymes such as Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Monoamine Oxidase (MAO), there is no specific data indicating that this compound has been profiled against these or other enzymes like PhzB. The broader class of fluorinated organic molecules has been noted for their potential in enzyme inhibition, leveraging properties like halogen bonding to enhance binding affinity. rroij.com However, without specific experimental data, the activity of this compound against these targets remains speculative.

Receptor Modulation and Functional Assays

Information regarding the interaction of this compound with cellular receptors is scarce.

There is no published research assessing the agonist, antagonist, or allosteric modulatory activity of this compound on N-methyl-D-aspartate (NMDA) receptors or any other receptor type. The modulation of NMDA receptors is a critical area of pharmacology, but this specific compound has not been identified as a modulator in the available literature. nih.govfrontiersin.org

No data on the receptor binding affinity of this compound is currently available. Such measurements are crucial for determining the potential of a compound to interact with and modulate receptor function.

Cellular Pathway Investigation (e.g., Virulence Factor Production)

Extensive research into the biological activities of the specific chemical compound this compound is not available in the current scientific literature. In vitro studies detailing its interactions with cellular pathways, particularly concerning the production of virulence factors in microorganisms, have not been publicly documented.

Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. The inhibition of these factors is a key area of research for the development of new antimicrobial therapies. This approach, known as anti-virulence therapy, aims to disarm pathogens rather than kill them, which may reduce the selective pressure for developing antibiotic resistance.

A common mechanism for regulating virulence factor production in bacteria is quorum sensing (QS). embopress.orgpsu.edu QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. nih.govmicrobiologyjournal.org This system relies on the production and detection of signaling molecules called autoinducers. microbiologyjournal.org When the concentration of these molecules reaches a certain threshold, it triggers the expression of genes that control various collective behaviors, including the production of virulence factors and the formation of biofilms. psu.edunih.gov

In many pathogenic bacteria, such as Pseudomonas aeruginosa, the QS system plays a critical role in its ability to cause infections. plos.orgnih.gov This bacterium utilizes QS to regulate the expression of numerous virulence factors, including proteases like LasB elastase, which can degrade host tissues and components of the immune system. nih.govfrontiersin.orgnih.govresearchgate.net Therefore, inhibiting the QS system is a promising strategy for attenuating the virulence of such pathogens. embopress.orgnih.gov

While there is significant interest in identifying compounds that can interfere with these pathways, there is currently no published research that specifically investigates the effect of this compound on virulence factor production or the underlying cellular mechanisms like quorum sensing. Future in vitro studies would be necessary to determine if this compound has any activity in this area. Such research would typically involve exposing a pathogenic microorganism to the compound and measuring the production of key virulence factors and the expression of related genes. researchgate.netnih.gov

Data on Virulence Factor Inhibition

As there is no specific data for this compound, the following table illustrates a hypothetical representation of how such data might be presented if research were available.

| Bacterial Strain | Virulence Factor | Compound Concentration | % Inhibition (Mean ± SD) |

| Pseudomonas aeruginosa | LasB Elastase Activity | 10 µM | Data Not Available |

| Pseudomonas aeruginosa | Pyocyanin Production | 10 µM | Data Not Available |

| Staphylococcus aureus | Alpha-hemolysin Activity | 10 µM | Data Not Available |

Future Directions and Emerging Research Opportunities

Development of Innovative Synthetic Methodologies for Diversification

The advancement of synthetic organic chemistry is crucial for unlocking the full potential of the 1-(5-fluoro-2-isobutoxyphenyl)ethanone core structure. While classical methods such as the Fries rearrangement, used for the synthesis of related hydroxyacetophenones, provide a basis, future efforts will likely focus on more versatile and efficient strategies. chemicalbook.comchemicalbook.com The goal is to create diverse libraries of analogues for comprehensive structure-activity relationship (SAR) studies.

Key areas for methodological development include:

Late-Stage Functionalization: Developing novel catalytic methods for the late-stage introduction or modification of functional groups on the aromatic ring. This would enable the rapid synthesis of a wide range of derivatives from a common intermediate, bypassing the need for lengthy de novo synthesis for each new analogue.

Advanced Coupling Reactions: Expanding the use of modern cross-coupling reactions, such as copper-catalyzed Ullmann-like ether synthesis, to introduce a variety of alkoxy, aryloxy, and other substituents at the 2-position, currently occupied by the isobutoxy group. mdpi.com This would allow for a fine-tuning of the compound's steric and electronic properties.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to accelerate the production and purification of analogue libraries. This high-throughput approach can significantly shorten the discovery and development timeline.

These innovative synthetic approaches will be instrumental in generating a broad spectrum of molecules, enabling a deeper understanding of how structural modifications influence the compound's chemical and biological properties.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogues with enhanced properties. By leveraging computational power, researchers can predict the behavior of novel molecules, prioritize synthetic targets, and gain insight into their mechanisms of action at the molecular level.

Future computational efforts will likely focus on several key areas:

Structure-Based Drug Design (SBDD): As demonstrated in the design of novel fluoro-analogues of combretastatins, computational docking can be used to predict how analogues of this compound might bind to specific biological targets like tubulin. nih.govnih.gov By using crystal structures of target proteins, new derivatives can be designed in silico to optimize binding affinity and selectivity. Docking studies with a library of virtual fluoro-analogues can yield docking energy scores that help prioritize which compounds to synthesize. nih.govnih.gov

Pharmacophore Modeling: In the absence of a known target structure, pharmacophore models can be built based on a set of active compounds. These models define the essential spatial arrangement of chemical features necessary for biological activity, guiding the design of new molecules with potentially higher potency.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide detailed information about the electronic properties of the molecules, such as electrostatic potential and frontier molecular orbitals, which govern their reactivity and intermolecular interactions. MD simulations can then be used to study the dynamic behavior of the compound and its interaction with a biological target over time, providing a more realistic model of the binding process.

The table below illustrates findings from a computational and synthetic study on fluoro-analogues of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. This type of approach could be applied to analogues of this compound to predict and evaluate their potential as anticancer agents. nih.gov

| Compound | Docking Energy (kcal/mol) | IC₅₀ vs. MCF-7 (nM) | IC₅₀ vs. NCI/ADR (nM) | IC₅₀ vs. ID8 (nM) |

| CA-4 | -8.1 | 3.1 | 2.8 | 2.7 |

| Z-2 | -9.0 | 118 | 98 | 110 |

| Z-3 | -8.7 | 53 | 55 | 58 |

| Z-7 | -8.6 | 73 | 75 | 78 |

| Z-13 | -8.5 | 68 | 65 | 70 |

| Z-14 | -8.4 | 88 | 90 | 95 |

This table presents data on computationally designed fluoro-analogues of Combretastatin A-4, highlighting the use of docking scores to guide synthesis and subsequent evaluation of cytotoxic activity (IC₅₀) against various cancer cell lines. nih.gov

Exploration of Novel Biological Targets and Interacting Systems

A critical avenue for future research is the systematic exploration of the biological activities of this compound and its newly synthesized analogues. The unique chemical features of this scaffold suggest potential interactions with a variety of biological systems.

Promising research directions include:

Anticancer Activity: Fluorinated compounds are prevalent in cancer research. scirp.org Analogues could be screened for activity against various cancer cell lines, with potential mechanisms including the inhibition of tubulin polymerization, disruption of DNA methylation by targeting enzymes like DNA methyltransferases (DNMTs), or other anti-proliferative pathways. nih.govscirp.org The related intermediate, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, is already utilized in the synthesis of pharmaceuticals targeting cancer. chemimpex.com

Neuropharmacology: Many neurologically active drugs contain fluorinated phenyl moieties. Screening libraries of analogues against targets within the central nervous system, such as adrenergic or other G-protein-coupled receptors, could uncover novel therapeutic leads for neurological or psychiatric disorders. nih.gov

Anti-infective Agents: The potential for antimicrobial and antiplasmodial activity should be investigated. mdpi.comsmolecule.com High-throughput screening against a panel of pathogenic bacteria, fungi, and parasites like Plasmodium falciparum could identify compounds with potential as new anti-infective treatments. mdpi.com

Target Deconvolution: For compounds that exhibit interesting biological activity, identifying their molecular target is a key step. Techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed to determine the specific proteins or pathways with which the compounds interact, thereby elucidating their mechanism of action.

By systematically applying these exploratory strategies, the scientific community can uncover the therapeutic potential of this chemical class and pave the way for the development of novel drugs and research tools.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Fluoro-2-isobutoxyphenyl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or halogen-directed coupling. For example:

- Step 1 : Introduce the isobutoxy group via nucleophilic substitution on a fluorinated precursor (e.g., 5-fluoro-2-nitrophenol) using isobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

- Step 2 : Acetylate the aromatic ring using acetyl chloride and a Lewis acid catalyst (AlCl₃) in anhydrous dichloromethane . Key variables include temperature control (40–60°C for acylation) and solvent choice (polar aprotic solvents enhance substitution). Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro and isobutoxy groups via coupling patterns and chemical shifts).

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 224.1 g/mol) and fragmentation patterns.

- HPLC : Assesses purity (>95% required for biological assays). Cross-validation with IR spectroscopy detects functional groups (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, melting point)?

Discrepancies arise from polymorphic forms or impurities. Strategies include:

- Repetitive Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystalline forms.

- Thermogravimetric Analysis (TGA) : Differentiate decomposition points from true melting points.

- Computational Validation : Compare experimental LogP (e.g., 3.7 via shake-flask method) with predicted values (ChemAxon or ACD/Labs) .

Advanced Research Questions

Q. What methodologies are recommended to study the compound’s reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : Test Pd₂(dba)₃/XPhos catalysts to replace the isobutoxy group with amines (120°C, toluene).

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ and aryl boronic acids to functionalize the fluorophenyl ring. Monitor regioselectivity via LC-MS . Data Interpretation : Compare yields and side products under varying conditions (e.g., ligand choice, solvent polarity).

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or cytochrome P450 enzymes. Prioritize docking poses with ΔG < -8 kcal/mol.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with in vitro IC₅₀ assays (e.g., fluorescence-based kinase inhibition) . Note : Adjust protonation states (pH 7.4) and solvation models (TIP3P) for accuracy.

Q. What experimental designs address challenges in scaling up synthesis while minimizing byproducts?

- DoE (Design of Experiments) : Optimize variables (catalyst loading, temperature) using a 3² factorial design.

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions (e.g., diaryl ether formation). Case Study : A 10-fold scale-up achieved 68% yield with <5% impurities using flow conditions (residence time: 20 min) .

Q. How should researchers evaluate the compound’s potential as a fluorinated building block in medicinal chemistry?

- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.

- SAR Studies : Synthesize derivatives (e.g., replacing isobutoxy with methoxy) and compare cytotoxicity (MTT assay) and solubility (shake-flask method). Key Metrics : Target aqueous solubility >50 µM and microsomal half-life >30 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.